molecular formula C14H17ClF2N2O2 B2483491 benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers CAS No. 2445794-81-8

benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2483491
CAS No.: 2445794-81-8
M. Wt: 318.75
InChI Key: VEZHBSMYJDQHMG-UHFFFAOYSA-N
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Description

BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a benzyl group, an amino group, and two fluorine atoms on a spirohexane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves multiple steps. One common method includes the reaction of a spirohexane derivative with benzyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can produce halogenated compounds .

Scientific Research Applications

BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
  • BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrobromide

Uniqueness

The unique spirocyclic structure and the presence of both amino and fluorine groups make benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride distinct from other similar compounds. These features contribute to its specific chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H19ClF2N2O2
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 2445794-81-8

The presence of a spirocyclic structure and fluorine atoms suggests unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Mechanisms of Biological Activity

Research indicates that compounds similar to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride may exhibit several mechanisms of action:

  • Antitumor Activity :
    • Compounds with similar spirocyclic frameworks have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanisms involve inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
  • Antimicrobial Properties :
    • The compound's structure may facilitate interactions with microbial enzymes or membranes, leading to enhanced antimicrobial activity against both bacterial and fungal pathogens. Some derivatives have demonstrated effectiveness against antibiotic-resistant strains .
  • Enzyme Inhibition :
    • The carbamate moiety can act as a reversible inhibitor for specific enzymes involved in cancer metabolism, potentially disrupting tumor growth and proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorBenzofuroxan derivativesCytotoxicity against MCF-7, HuTu 80
AntimicrobialHybrid benzofuroxan compoundsHigh activity against Staphylococcus and fungi
Enzyme InhibitionCarbamate-based inhibitorsDisruption of metabolic pathways in tumors

Case Study: Antitumor Efficacy

A study investigating the antitumor properties of benzofuroxan derivatives found that compounds with similar structural features to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways and the generation of ROS .

Properties

IUPAC Name

benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHBSMYJDQHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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